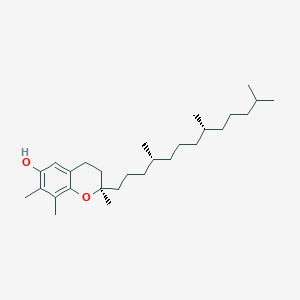
11,13-Di-cis-retinoic Acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 13-cis-retinoic acid and its derivatives has been explored through various methods. Notably, the synthesis of trans-[13,14-14C2]-retinoic acid via condensation highlights a foundational approach to retinoic acid synthesis, illustrating the chemical manipulations possible with the retinoic acid backbone (Kaegi et al., 1980). Additionally, the creation of Schiff Base-13-cis-retinoates showcases the versatility in synthesizing retinoic acid derivatives with potential bioactive properties (Xiang Jian-nan, 2008).
Molecular Structure Analysis
Research into the molecular and crystal characterization of 13-cis-retinoic acid reveals its complex conformation and structural arrangement. Studies such as the one conducted by Armellini et al. (2002) provide insights into the geometry of the molecule compared to other retinoic acid derivatives, emphasizing the unique arrangement of the cyclohexene ring and carboxylic acid groups which form dimers through hydrogen bonds (Armellini et al., 2002).
Chemical Reactions and Properties
13-cis-Retinoic acid engages in a variety of chemical reactions, highlighting its reactivity and potential for forming complex structures. The study of its hierarchical self-assembly on metal surfaces demonstrates the compound's ability to form ordered arrays through hydrogen bonding and van der Waals forces, suggesting implications for material science applications (Xue Zhang et al., 2017).
Physical Properties Analysis
The physical properties of 13-cis-retinoic acid, such as its solubility and photostability, are critical for its application in various fields. The formation of inclusion complexes with cyclodextrins significantly enhances the aqueous solubility and photostability of 13-cis-retinoic acid, a key factor for its pharmaceutical applications (K. Yap et al., 2005).
Chemical Properties Analysis
The oxidative and reductive metabolism of retinoic acid derivatives like 9-cis-retinoic acid, which shares structural similarities with 13-cis-retinoic acid, provides insights into the metabolic pathways and chemical properties of these compounds. The identification of metabolites such as 13,14-dihydro-9-cis-retinoic acid and its taurine conjugate in rat models underscores the complex metabolic fate of retinoic acids (Shirley et al., 1996).
Applications De Recherche Scientifique
Cancer Treatment and Prevention : It shows potential as a biological response modifier for treating skin malignancies and preventing human cancer, particularly for various types of cancers (Meyskens, Goodman, & Alberts, 1985).
Inflammatory Disorders : It effectively reduces inflammation and collagenase production in rats with adjuvant arthritis, suggesting a new application for retinoids in treating nonmalignant disorders (Brinckerhoff, Coffey, & Sullivan, 1983).
Acne Treatment : It significantly reduces acne severity in 90% of patients, with a recommended initial dose of 0.5 mg/kg body weight for optimal results (Jones, King, Miiler, & Cunliffe, 1983).
Pharmacokinetics in Cancer : It has variable peak plasma concentrations in patients with advanced cancer, indicating irregular gastrointestinal absorption and a prolonged terminal-phase plasma half-life (Goodman et al., 1982).
Oral Leukoplakia Treatment : It is an effective short-term treatment for oral leukoplakia with acceptable toxicity levels (Hong et al., 1986).
Pediatric Oncology : Shows promise in this field, but its efficacy may be improved by limiting its metabolism (Armstrong, Redfern, & Veal, 2005).
Metabolism Study : Metabolized to 13-cis-4-oxoretinoyl--glucuronide and 13-cis-retinoyl--glucuronide in bile of vitamin A-normal rats (Frolik, Swanson, Dart, & Sporn, 1981).
Acne Treatment Innovation : Future acne treatments should inhibit pro-inflammatory lipids in sebum and reduce inflammation, with 13-cis retinoic acid potentially modulating these factors (Zouboulis, 2001).
Chemical Analysis Techniques : Reversed-phase high-performance liquid chromatography (HPLC) can separate retinoic acid isomers, aiding in studying retinoic acid metabolism (Sundquist, Stahl, Steigel, & Sies, 1993).
Neuroscience Research : Retinoids, including 13-cis-retinoic acid, promote the survival and differentiation of cultured embryonic retina neurons and photoreceptors (Stenkamp, Gregory, & Adler, 1993).
Cancer Prevention and Treatment : It shows promise in cancer prevention and treatment, with limited success in solid tumors due to RAR epigenetic silencing (Connolly, Nguyen, & Sukumar, 2013).
ABC Transporters Interaction : Retinoids inhibit P-glycoprotein and ABCG2 transporters through direct interactions with substrate binding sites and indirect interactions through membrane rigidifying effects (Tarapcsák et al., 2017).
Neurological Functions : Plays a key role in generating 13-cis-retinoic acid and modulating neuronal functions in the brain (Takahashi et al., 2011).
Drug Discovery and Development : High-performance liquid chromatography effectively separates and identifies geometric isomers of retinoic acid and methyl retinoate, providing valuable information (McKenzie et al., 1978).
Neuroblastoma Treatment : Inhibiting retinoic acid metabolism may enhance the clinical efficacy of retinoid treatment in neuroblastoma (Armstrong et al., 2005).
Dermatological Applications : An effective dermatologic agent, though its biochemical mechanisms for treating various conditions remain unclear (Blaner, 2001).
Isotretinoin Therapy : Effective for various dermatologic conditions, requiring careful monitoring due to potential side effects and toxicity (Ellis & Krach, 2001).
Retinal Formation : The oxidative conversion of 9-cis carotene to various retinals is the first identified enzymatic reaction for 9-cis retinal formation in animal tissues (Nagao & Olson, 1994).
Chemical Analysis : Eleven isomers of methyl retinoate were produced during irradiation in dimethyl sulfoxide, while only seven were produced by irradiation in heptane (Halley & Nelson, 1979).
Safety And Hazards
Propriétés
IUPAC Name |
(2Z,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6-,12-11+,15-8+,16-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGAZHPCJJPHSC-SMMNRBFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C(=C/C(=O)O)\C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(11-cis,13-cis)-Retinoic acid | |
CAS RN |
3555-80-4 | |
| Record name | 11,13-Di-cis-retinoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003555804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11,13-DI-CIS-RETINOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YMK8CRV7P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



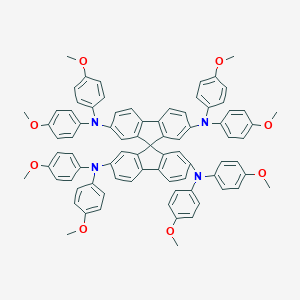

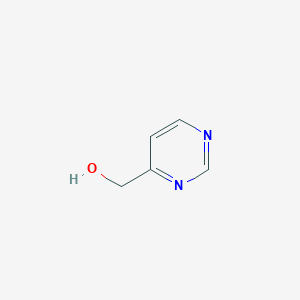
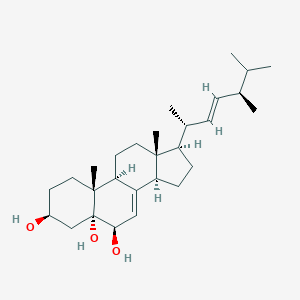
![(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B30103.png)
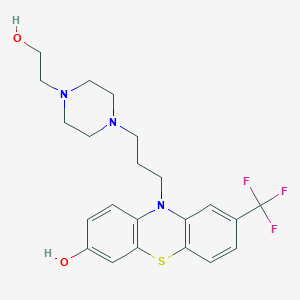
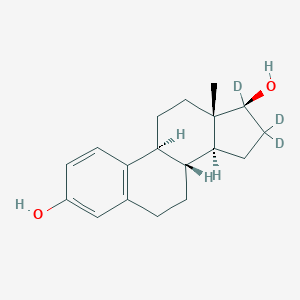
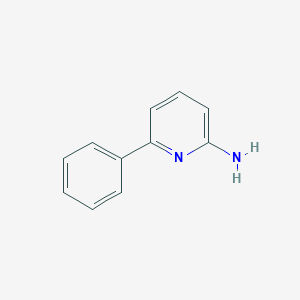
![1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B30130.png)
![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol](/img/structure/B30131.png)
![(3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol](/img/structure/B30139.png)
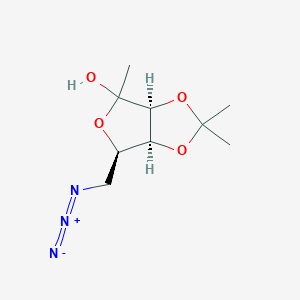
![(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30141.png)
